![molecular formula C9H18N2 B11920468 (1R,6R)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920468.png)
(1R,6R)-Spiro[4.4]nonane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected at a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-Spiro[4.4]nonane-1,6-diamine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable diamine precursor with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride, and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-Spiro[4.4]nonane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or imines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, imines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
(1R,6R)-Spiro[4.4]nonane-1,6-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1R,6R)-Spiro[4.4]nonane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,6R)-Spiro[4.4]nonane-1,6-diamine include:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with oxygen atoms in the ring structure.
2-Oxaspiro[4.4]nonane-1,6-dione: Another spirocyclic compound with a different arrangement of oxygen atoms
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of two amine groups. This configuration provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4R,9R)-spiro[4.4]nonane-4,9-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2/t7-,8-,9?/m1/s1 |
InChI Key |
BNILUWOCEPQBHS-ZAZKALAHSA-N |
Isomeric SMILES |
C1C[C@H](C2(C1)CCC[C@H]2N)N |
Canonical SMILES |
C1CC(C2(C1)CCCC2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


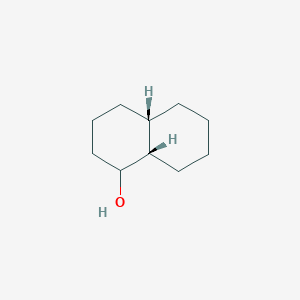
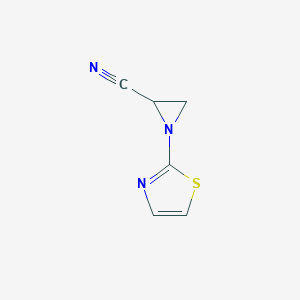
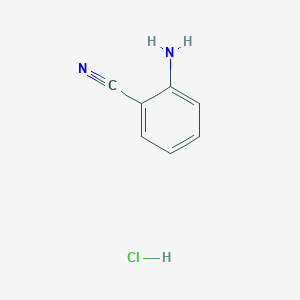
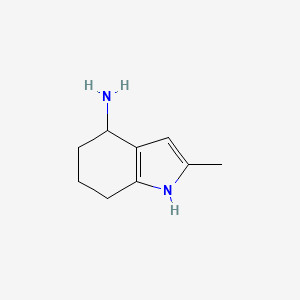
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
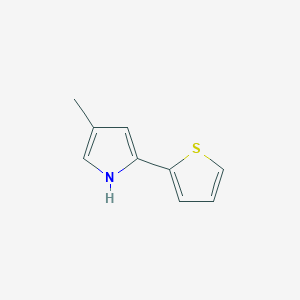
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)
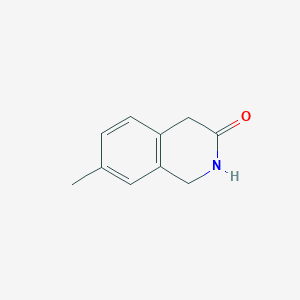

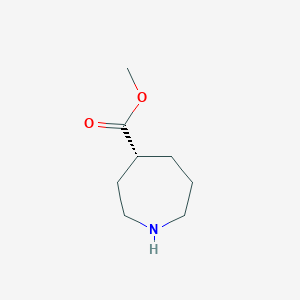
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)
